4-(4-chlorophenyl)-2-[(E)-2-(dimethylamino)ethenyl]-6-methylpyridine-3,5-dicarbonitrile
Description
4-(4-Chlorophenyl)-2-[(E)-2-(dimethylamino)ethenyl]-6-methylpyridine-3,5-dicarbonitrile is a pyridine-based heterocyclic compound featuring a 4-chlorophenyl group at position 4, a (dimethylamino)ethenyl substituent at position 2, and a methyl group at position 6, with cyano (-CN) groups at positions 3 and 5. This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a modulator of G protein-coupled receptors (GPCRs) like adenosine receptors, given the dimethylamino group’s resemblance to amine moieties in adenosine derivatives .
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-2-[(E)-2-(dimethylamino)ethenyl]-6-methylpyridine-3,5-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4/c1-12-15(10-20)18(13-4-6-14(19)7-5-13)16(11-21)17(22-12)8-9-23(2)3/h4-9H,1-3H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGHDJITDUPNRL-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C=CN(C)C)C#N)C2=CC=C(C=C2)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C(=N1)/C=C/N(C)C)C#N)C2=CC=C(C=C2)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 4-(4-chlorophenyl)-2-[(E)-2-(dimethylamino)ethenyl]-6-methylpyridine-3,5-dicarbonitrile is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article aims to consolidate findings from various studies, focusing on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Chemical Formula : C16H15ClN4
- Molecular Weight : 300.77 g/mol
The compound features a pyridine ring substituted with a chlorophenyl group and a dimethylamino ethenyl moiety, which may contribute to its biological activity.
Antimicrobial Activity
Research has indicated that compounds similar to 4-(4-chlorophenyl)-2-[(E)-2-(dimethylamino)ethenyl]-6-methylpyridine-3,5-dicarbonitrile exhibit significant antimicrobial properties. For example, studies have shown that pyridine derivatives can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Several studies have explored the anticancer potential of pyridine derivatives. For instance, compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The dimethylamino group is believed to enhance cellular uptake and increase cytotoxicity through interactions with cellular targets.
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Research indicates that similar pyridine derivatives can inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in the de novo synthesis pathway of pyrimidines. This inhibition can lead to reduced proliferation of rapidly dividing cells, such as cancer cells.
The biological activity of 4-(4-chlorophenyl)-2-[(E)-2-(dimethylamino)ethenyl]-6-methylpyridine-3,5-dicarbonitrile can be attributed to several mechanisms:
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cell membranes, disrupting their integrity and leading to cell death.
- Enzyme Interaction : By binding to active sites on enzymes, the compound can inhibit critical metabolic pathways.
- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.
Case Study 1: Anticancer Activity
In a study published in Cancer Letters, a series of pyridine derivatives were evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that modifications in the pyridine structure significantly enhanced anticancer activity, with some derivatives showing IC50 values in the low micromolar range.
Case Study 2: Antimicrobial Efficacy
A research article in Journal of Medicinal Chemistry reported the synthesis and biological evaluation of various chlorophenyl-substituted pyridines against Gram-positive and Gram-negative bacteria. The study found that compounds with similar structures exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) below 10 µg/mL for several strains.
Data Summary
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related pyridine and pyrimidine derivatives, focusing on substituent effects, molecular properties, and inferred pharmacological relevance.
Structural and Electronic Comparisons
- Substituent Effects: The target compound’s dimethylamino-ethenyl group introduces electron-donating character and conjugation, contrasting with sulfanyl (e.g., –7) or dithiazole () substituents, which increase lipophilicity and steric bulk.
Pharmacological Implications
- GPCR Modulation: The dimethylamino group in the target compound mimics adenosine’s amine moiety (), suggesting partial agonism/antagonism at adenosine receptors. In contrast, sulfanyl or CF₃-substituted analogs (–7) may target kinases or cytochrome P450 enzymes due to enhanced lipophilicity .
- Metabolic Stability : The target’s conjugation-rich structure may reduce metabolic oxidation compared to ethoxy () or pyrrolidinyl () substituents, which are prone to oxidative degradation.
Q & A
Q. Basic
- X-ray crystallography : Resolves the (E)-configuration of the ethenyl group and confirms the pyridine core geometry .
- NMR spectroscopy : - and -NMR identify substituent positions (e.g., methyl at C6, chlorophenyl at C4) .
- IR spectroscopy : Detects nitrile stretches (~2220 cm) and conjugated carbonyl bands .
How can reaction conditions be optimized to improve synthesis yield?
Q. Advanced
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures improve cyclization efficiency .
- Catalyst screening : Use of piperidine or morpholine as bases accelerates Knoevenagel reactions .
- Design of Experiments (DoE) : Statistical optimization of temperature (80–100°C) and molar ratios reduces side products .
What strategies resolve contradictions in spectral or crystallographic data?
Q. Advanced
- Cross-validation : Combine -NMR coupling constants with X-ray torsion angles to confirm stereochemistry .
- Density Functional Theory (DFT) : Computationally predicted NMR/IR spectra can be compared with experimental data to resolve ambiguities .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula when crystallographic data is inconclusive .
How does the (E)-ethenyl group influence electronic properties?
Advanced
The (E)-configuration stabilizes conjugation between the pyridine ring and dimethylamino group, enhancing electron delocalization.
- DFT calculations : Predict HOMO-LUMO gaps and charge distribution, validated by UV-Vis spectroscopy (λmax shifts) .
- Electrochemical studies : Cyclic voltammetry reveals redox behavior linked to the ethenyl moiety’s electron-withdrawing effects .
What are the critical steps in purification and purity assessment?
Q. Basic
- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) detects impurities <0.5% .
- Melting point analysis : Sharp melting ranges (±2°C) indicate purity .
What advancements in heterocyclic chemistry apply to modifying the pyridine core?
Q. Advanced
- Ring functionalization : Palladium-catalyzed cross-coupling introduces substituents (e.g., thiophene, indole) at C2 or C6 for bioactivity studies .
- Photoisomerization : UV irradiation induces (E)/(Z) ethenyl isomerization, enabling dynamic structure-activity studies .
How do solvent environments affect the dimethylamino ethenyl moiety’s stability?
Q. Advanced
- Protic solvents (e.g., methanol) : Stabilize the ethenyl group via hydrogen bonding but may promote hydrolysis under acidic conditions .
- Aprotic solvents (e.g., THF) : Reduce degradation but require inert atmospheres to prevent oxidation .
- Accelerated stability studies : Monitor decomposition via LC-MS under varying pH and temperature .
What challenges arise in scaling up synthesis?
Q. Basic
- Exothermic reactions : Controlled addition of reagents and cooling prevents runaway reactions during cyclization .
- Solubility issues : Switch from ethanol to DMF for large-scale reactions to maintain homogeneity .
- Purity control : Column chromatography replaces recrystallization for >10 g batches .
How are in silico approaches used to predict biological activity?
Q. Advanced
- Molecular docking : AutoDock Vina predicts binding to kinase targets (e.g., EGFR), guided by the chlorophenyl group’s hydrophobic interactions .
- Molecular Dynamics (MD) : Simulations (50 ns) assess stability of ligand-protein complexes in physiological conditions .
- Experimental validation : Correlate docking scores with in vitro IC50 values from kinase inhibition assays .
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